molecular formula C17H15N3O3S2 B3014773 N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895460-74-9

N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B3014773
CAS No.: 895460-74-9
M. Wt: 373.45
InChI Key: PQYMPPYVSNIDMP-UHFFFAOYSA-N
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Description

N-(6-Nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a benzothiazole-derived compound characterized by a nitro group at the 6-position of the benzo[d]thiazole ring and a propanamide chain modified with a p-tolylthio moiety. Analytical data for a structurally related compound (C₂₉H₂₃N₅O₅S₃) show elemental composition (C: 56.39%, H: 3.75%, N: 11.34%) and a melting point of 70% yield, suggesting efficient synthetic protocols for such derivatives .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-11-2-5-13(6-3-11)24-9-8-16(21)19-17-18-14-7-4-12(20(22)23)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYMPPYVSNIDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the thioether linkage with p-tolylthiol. The final step involves the acylation of the intermediate product to form the propanamide derivative. Reaction conditions often include the use of strong acids for nitration, base-catalyzed reactions for thioether formation, and acyl chlorides for the final acylation step .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the thioether linkage .

Scientific Research Applications

N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of mitochondrial proteins such as Bcl-2 and Bax .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituent Side Chain Key Functional Groups Reference
Target Compound 6-Nitro 3-(p-Tolylthio)propanamide Nitro, p-Tolylthio
N-(Thiazol-2-yl)-3-oxo-propanamide Complexes None Hydrazinyl-3-oxo-propanamide Dimethylamino benzylidene
2-Amino-5-(3-Nitroguanidino)pentanamide 4-Phenyl 5-(3-Nitroguanidino) Nitroguanidino, Benzyloxy
N-(5,6-Methylenedioxybenzothiazole-2-yl) 5,6-Methylenedioxy 2-[(Substituted)Thio] Methylenedioxy, Piperazine
N-(6-Trifluoromethylbenzothiazole-2-yl) 6-Trifluoromethyl 2-Arylacetamide Trifluoromethyl, Methoxy
  • Electron-Withdrawing Groups : The 6-nitro group in the target compound contrasts with 6-CF₃ () and 5,6-methylenedioxy (). Nitro groups enhance electrophilicity, while CF₃ increases lipophilicity and metabolic stability .
  • Side Chain Diversity : The p-tolylthio-propanamide chain differs from acetamide derivatives () and piperazine-linked chains (). Propanamide’s longer backbone may improve conformational flexibility for target binding .

Table 2: Hypothesized Bioactivity Based on Structural Features

Compound Type Potential Activity Key Substituent Influence Reference
Target Compound Antimicrobial, Anticancer Nitro (DNA intercalation), p-Tolylthio (Membrane penetration)
3-Nitroguanidino Derivatives Antibacterial Nitroguanidino (Nucleic acid synthesis inhibition)
Methylenedioxy Derivatives CNS Targeting Methylenedioxy (Enhanced blood-brain barrier permeability)
CF₃-Benzothiazoles Antifungal, Anti-inflammatory Trifluoromethyl (Metabolic resistance)
  • reports moderate activity (e.g., compound 15: 8/5/5 in unspecified assays), possibly linked to nitroguanidino side chains . The target compound’s nitro and thioether groups may synergize for broader-spectrum activity.

Physicochemical Properties

  • Solubility : The nitro group increases polarity, but the p-tolylthio moiety counterbalances this with hydrophobicity. Comparatively, methylenedioxy derivatives () exhibit higher solubility due to oxygen-rich rings .
  • LogP : The target compound’s logP is likely higher than sulfamoyl-phenyl analogs () but lower than CF₃ derivatives () due to aryl-thio vs. fluorinated groups .

Biological Activity

N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biochemical properties, molecular mechanisms, and various biological effects of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nitrobenzo[d]thiazole moiety linked to a propanamide group with a p-tolylthio substituent. Its chemical formula is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, with a molecular weight of 298.35 g/mol. The presence of the nitro group is crucial as it enhances the compound's reactivity and biological activity.

Cellular Effects

This compound has demonstrated notable effects on cancer cell lines:

  • Induction of Apoptosis : The compound activates caspase pathways, leading to apoptosis in various cancer cell lines. It increases the expression of pro-apoptotic genes, indicating its potential as an anti-cancer agent.
  • Oxidative Stress Modulation : It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, suggesting a protective role against cellular damage caused by oxidative stress.

Molecular Mechanism

The molecular mechanisms underlying its biological activity include:

  • Enzyme Inhibition : The compound binds to active sites of specific enzymes, inhibiting their activity and affecting downstream cellular processes.
  • Gene Expression Regulation : It alters gene expression profiles associated with cell survival and proliferation, contributing to its anti-cancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli< 29 μg/mL
S. aureus< 40 μg/mL
S. typhimurium< 132 μg/mL
C. albicans< 207 μg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

  • Cancer Research : In vitro studies have shown that this compound induces significant apoptosis in breast cancer cell lines through caspase activation. The study found that treatment with the compound resulted in a dose-dependent increase in apoptotic cells, highlighting its potential for therapeutic applications in oncology.
  • Antimicrobial Efficacy : A study investigating various benzothiazole derivatives found that this compound exhibited broad-spectrum antimicrobial activity. It was particularly effective against Gram-negative bacteria, indicating its potential utility in treating infections caused by resistant strains .

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